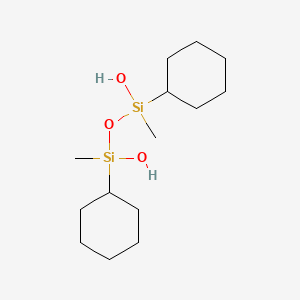
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is a chemical compound with the molecular formula C14H30O3Si2 and a molecular weight of 302.56 g/mol. It is characterized by the presence of two cyclohexyl groups and two methyl groups attached to a disiloxane backbone, with hydroxyl groups at the 1 and 3 positions. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol typically involves the reaction of cyclohexylmethylsilane with a suitable oxidizing agent to introduce the hydroxyl groups at the 1 and 3 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .
化学反应分析
Types of Reactions
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylmethyl ketones, while reduction can produce cyclohexylmethyl silanes .
科学研究应用
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: In the study of silicon-based biocompatible materials.
Industry: Used in the production of specialty polymers and as a component in certain types of coatings and adhesives
作用机制
The mechanism by which 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol exerts its effects is primarily through its ability to interact with other molecules via its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in its reactivity and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Dicyclohexyl-1,1,3,3-tetramethyldisiloxane: Similar structure but lacks hydroxyl groups, making it less reactive in certain applications.
1,3-Dicyclohexyl-1,3-dimethyldisiloxane: Similar backbone but without hydroxyl groups, affecting its chemical reactivity and applications.
Uniqueness
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is unique due to the presence of hydroxyl groups at the 1 and 3 positions, which significantly enhance its reactivity and versatility in various chemical reactions and applications .
属性
IUPAC Name |
cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRYZZFTMGVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
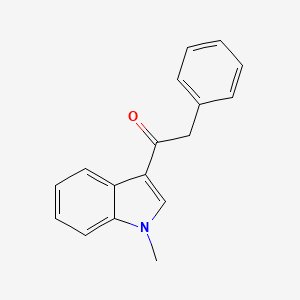

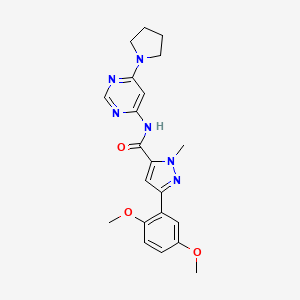
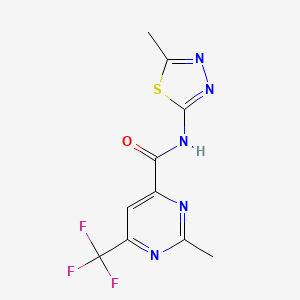
![N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide](/img/structure/B2518288.png)
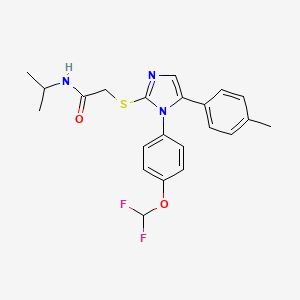
![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)
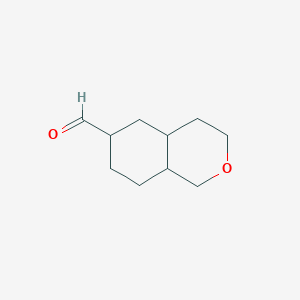
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)
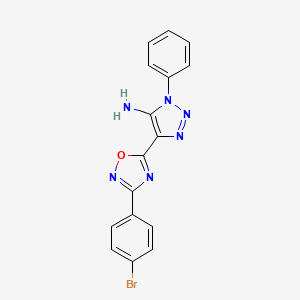

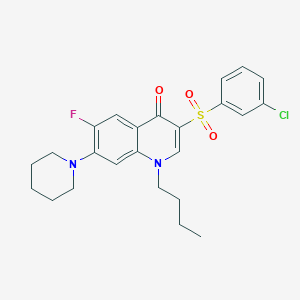
![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)
